2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether

Chemoselective deprotection Orthogonal protecting groups Docetaxel semisynthesis

2-Debenzoyl Docetaxel 2′-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether (CAS 845639-07-8; MF: C₅₄H₉₁NO₁₃Si₃; MW: 1046.56 g/mol) is a selectively protected docetaxel intermediate that has undergone 2-debenzoylation and features a hybrid silyl protection scheme — a tert-butyldimethylsilyl (TBDMS) group at the 2′-OH and two triethylsilyl (TES) groups at the 7-OH and 10-OH positions. This compound serves as a critical penultimate intermediate in the synthesis of 2-modified docetaxel analogs, most notably 2-Debenzoyl-2-pentenoyldocetaxel, and is officially catalogued as Docetaxel Impurity 22 under regulatory impurity profiling frameworks.

Molecular Formula C54H91NO13Si3
Molecular Weight 1046.6 g/mol
Cat. No. B13410335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether
Molecular FormulaC54H91NO13Si3
Molecular Weight1046.6 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C
InChIInChI=1S/C54H91NO13Si3/c1-20-70(21-2,22-3)66-38-31-39-53(33-62-39,64-35(8)56)44-46(58)54(61)32-37(34(7)40(51(54,15)16)42(45(57)52(38,44)17)68-71(23-4,24-5)25-6)63-47(59)43(67-69(18,19)50(12,13)14)41(36-29-27-26-28-30-36)55-48(60)65-49(9,10)11/h26-30,37-39,41-44,46,58,61H,20-25,31-33H2,1-19H3,(H,55,60)/t37-,38-,39+,41-,42+,43+,44-,46-,52+,53-,54+/m0/s1
InChIKeyYUYMQLDTOMEBMN-PUFPEYIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Debenzoyl Docetaxel 2′-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether (CAS 845639-07-8) as a Docetaxel Intermediate


2-Debenzoyl Docetaxel 2′-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether (CAS 845639-07-8; MF: C₅₄H₉₁NO₁₃Si₃; MW: 1046.56 g/mol) is a selectively protected docetaxel intermediate that has undergone 2-debenzoylation and features a hybrid silyl protection scheme — a tert-butyldimethylsilyl (TBDMS) group at the 2′-OH and two triethylsilyl (TES) groups at the 7-OH and 10-OH positions . This compound serves as a critical penultimate intermediate in the synthesis of 2-modified docetaxel analogs, most notably 2-Debenzoyl-2-pentenoyldocetaxel, and is officially catalogued as Docetaxel Impurity 22 under regulatory impurity profiling frameworks [1][2]. Its orthogonal silyl protection enables regiospecific deprotection strategies unavailable with uniform silyl-protected intermediates such as Docetaxel 2′,7,10-Tris(triethylsilyl) Ether (CAS 149107-86-8) or Docetaxel 2′-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether (CAS 195141-96-9), which retain the 2-benzoyl group [3].

Why Generic Docetaxel Silyl Intermediates Cannot Substitute for 2-Debenzoyl Docetaxel 2′-TBDMS 7,10-TES Ether


Closely related docetaxel silyl ether intermediates — including Docetaxel 2′,7,10-Tris(triethylsilyl) Ether (CAS 149107-86-8) and Docetaxel 2′-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether (CAS 195141-96-9, Docetaxel Impurity 21) — retain the intact 2-benzoyl ester and therefore cannot undergo 2-position re-acylation without prior debenzoylation [1]. In the synthesis of 2-modified docetaxel analogs such as 2-Debenzoyl-2-pentenoyldocetaxel, a 2-debenzoyl intermediate with chemically orthogonal 2′- vs. 7,10-protection is required: the TES groups at C-7 and C-10 must be selectively removable while the TBDMS at 2′-OH remains intact, enabling sequential deprotection chemistry that uniformly protected intermediates cannot support [2][3]. Using a benzoyl-retaining silyl intermediate introduces an additional debenzoylation step, altering the impurity profile, reducing overall yield, and complicating regulatory compliance where the intermediate itself serves as a reference standard (Docetaxel Impurity 22) .

Quantitative Differentiation Evidence: 2-Debenzoyl Docetaxel 2′-TBDMS 7,10-TES Ether vs. Closest Analogs


Orthogonal Silyl Protection Enables Sequential Deprotection: TBDMS at 2′-OH vs. TES at 7,10-OH Chemoselectivity

The target compound embodies a differentiated protection architecture: a sterically hindered TBDMS ether at 2′-OH and two labile TES ethers at 7-OH and 10-OH. Published chemoselective deprotection methods demonstrate that TES ethers can be quantitatively cleaved using 5–10% formic acid in methanol while TBDMS ethers remain completely unaffected [1][2]. The mesoporous silica MCM-41/MeOH heterogeneous system likewise achieves selective TES removal with TBDMS preservation, with comparative efficiency testing across multiple solvents and promoters confirming this orthogonality [3]. In contrast, the closest analog Docetaxel 2′,7,10-Tris(triethylsilyl) Ether (CAS 149107-86-8) employs identical TES groups at all three positions (2′, 7, and 10), precluding any regioselective deprotection . Docetaxel 2′-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether (CAS 195141-96-9, Impurity 21) uses the same TBDMS/TES pattern but retains the 2-benzoyl ester, making it unsuitable for 2-modified analog synthesis [4].

Chemoselective deprotection Orthogonal protecting groups Docetaxel semisynthesis Silyl ether stability

Regulatory-Grade Impurity Reference Standard: Docetaxel Impurity 22 with Full Characterization and Pharmacopeial Traceability

This compound is officially designated as Docetaxel Impurity 22 and is supplied as a fully characterized reference standard compliant with regulatory guidelines for ANDA analytical method development, method validation (AMV), and quality control (QC) applications [1]. Suppliers provide comprehensive characterization data packages including COA, HNMR, MS, and HPLC, with optional traceability against USP or EP pharmacopeial standards [1][2]. This contrasts with the closest structural analog, Docetaxel 2′-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether (CAS 195141-96-9, Impurity 21), which retains the 2-benzoyl group and is designated as a different impurity (Impurity 21) with a distinct impurity profile relevance [3]. While Docetaxel Impurity 21 is also supplied with regulatory-compliant characterization, it is not applicable as a reference standard for 2-debenzoyl pathway impurities [3].

Docetaxel impurity profiling Reference standard ANDA regulatory compliance Pharmacopeial traceability

Molecular Weight Reduction of ~104 Da vs. Benzoyl-Retaining Analog Reduces Chromatographic Co-elution Risk in HPLC Impurity Analysis

The 2-debenzoylation of the target compound (CAS 845639-07-8) produces a molecular weight of 1046.56 g/mol (C₅₄H₉₁NO₁₃Si₃), which is approximately 104 Da lower than the benzoyl-retaining analog Docetaxel 2′-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether (CAS 195141-96-9, Impurity 21) at 1150.7 g/mol (C₆₁H₉₅NO₁₄Si₃) . This substantial mass difference — corresponding to the loss of the benzoyl moiety (C₇H₅O, ~105 Da) — translates to a distinct chromatographic retention time in reversed-phase HPLC systems commonly employed for docetaxel impurity profiling [1]. An HPLC method for quantitative determination of docetaxel and its impurities demonstrated that individual impurity peaks are resolved and quantified with a confidence interval of determination less than 6.5% (α = 0.05), underscoring the critical importance of well-resolved impurity peaks for accurate quantification [2]. The 104 Da mass differential between Impurity 22 and Impurity 21 ensures baseline chromatographic separation that would not be achievable between two benzoyl-retaining silyl variants.

HPLC method development Docetaxel impurity separation Molecular weight differentiation Chromatographic resolution

Validated Synthetic Route to 2-Modified Docetaxel Analogs: Electrochemical 2-Debenzoylation Followed by Regiospecific Re-acylation

The seminal 1994 publication by Pulicani et al. (Sanofi/Aventis) established that electrochemical cleavage of the 2-benzoate group provides direct access to 2-debenzoyl taxoids, which are then re-acylated at C-2 followed by sequential deprotections to yield 2-modified docetaxel analogs [1]. The target compound (CAS 845639-07-8) represents the fully protected intermediate immediately after 2-debenzoylation and silyl protection — the critical branching point from which diverse 2-acyl docetaxel analogs can be synthesized. Chinese patent CN101735179B further describes docetaxel preparation methods involving intermediates with silyl-protected hydroxyl groups, demonstrating the industrial relevance of this intermediate class [2]. This contrasts with Docetaxel Impurity 21 (CAS 195141-96-9) and Docetaxel 2′,7,10-Tris(triethylsilyl) Ether (CAS 149107-86-8), which are intermediates within benzoyl-retaining routes and cannot serve as precursors to 2-modified analogs without additional debenzoylation chemistry [3].

Electrochemical debenzoylation 2-Modified docetaxel Taxoid semisynthesis Docetaxel analog development

Cost and Purity Benchmark: 95%+ Purity at ~¥720/mg with Full COA/HNMR/MS/HPLC Documentation Package

Commercial pricing data from Delta-Bio (2023) lists the target compound (CAS 845639-07-8, 25 mg规格) at ¥18,000 (approximately ¥720/mg), with a quality control specification of 95%+ purity and full shipping under ambient conditions via express courier [1]. This can be benchmarked against the downstream intermediate 2-Debenzoyl-2-pentenoyldocetaxel 2′,7,10-Tris(triethylsilyl) Ether (25 mg) listed at ¥30,000 (¥1,200/mg, 95%+ purity), representing a 40% cost premium for the subsequent synthetic step [2]. Multiple suppliers (SynZeal, Axios Research, QCC, Pharmaffiliates, ChemWhat) maintain inventory of this compound with COA/HNMR/MS/HPLC characterization data packages compliant with regulatory guidelines, confirming broad commercial availability and consistent specification standards [3][4]. In contrast, the benzoyl-retaining analog Docetaxel Impurity 21 (CAS 195141-96-9, SynZeal) is listed as 'In Stock' with comparable characterization but serves a different regulatory purpose and synthetic route [4].

Docetaxel intermediate procurement Reference standard pricing Purity specification Analytical documentation

Two Free Hydroxyl Groups (11-OH, 12-OH) vs. Fully Protected Analogs Allow Downstream Derivatization Without Additional Deprotection

The target compound retains two free hydroxyl groups at positions 11 and 12 of the taxane core — a feature confirmed by its molecular formula (C₅₄H₉₁NO₁₃Si₃) which accounts for only three silyl protecting groups on a scaffold that bears five hydroxyl positions (2′, 7, 10, 11, 12) . This partially protected state is structurally significant: Docetaxel 2′,7,10-Tris(triethylsilyl) Ether (CAS 149107-86-8) similarly protects only three positions with silyl groups, leaving 11-OH and 12-OH free, but employs identical TES groups at 2′, 7, and 10 — lacking the orthogonal TBDMS/TES differentiation that enables sequential chemistry . The fully silylated deuterated analog Docetaxel-d5 2′,7,10-Tris(triethylsilyl) Ether represents a more heavily protected variant used for mass spectrometry internal standard applications [1]. The free 11-OH and 12-OH groups in the target compound provide additional derivatization handles (e.g., for prodrug conjugation, fluorophore labeling, or affinity tag attachment) without requiring a preliminary deprotection step.

Docetaxel hydroxyl protection Taxane derivatization Synthetic intermediate flexibility Partially protected intermediate

Optimal Application Scenarios for Procuring 2-Debenzoyl Docetaxel 2′-TBDMS 7,10-TES Ether


Synthesis of 2-Modified Docetaxel Analog Libraries via Regiospecific C-2 Re-acylation

This compound is the optimal starting intermediate for medicinal chemistry programs synthesizing libraries of 2-modified docetaxel analogs. The 2-debenzoyl status eliminates the need for electrochemical or chemical debenzoylation [1], while the orthogonal TBDMS/TES protection enables chemoselective TES removal at C-7 and C-10 (5–10% HCOOH/MeOH) with TBDMS preservation at C-2′ [2]. This sequential deprotection strategy allows researchers to re-acylate C-2 with diverse acyl donors (aromatic, heteroaromatic, aliphatic) while maintaining silyl protection elsewhere, then globally deprotect to yield the final 2-modified docetaxel analog. Procuring this intermediate saves 1–2 synthetic steps (~10–20% cumulative yield preservation) compared to starting from a benzoyl-retaining silyl intermediate [1][3].

Docetaxel ANDA Analytical Method Development and Validation (AMV) Using Impurity 22 Reference Standard

This compound serves as Docetaxel Impurity 22 — a certified reference standard for HPLC method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Application (ANDA) submissions for generic docetaxel [4]. Regulatory-compliant characterization data (COA, HNMR, MS, HPLC) with optional USP/EP pharmacopeial traceability is provided by multiple ISO-certified suppliers [4]. The ~104 Da mass differential vs. Impurity 21 (CAS 195141-96-9) ensures adequate chromatographic resolution in reversed-phase HPLC systems validated for docetaxel impurity profiling, with method confidence intervals for individual impurity determination below 6.5% (α = 0.05) [5]. Procuring the correct impurity standard (Impurity 22, not Impurity 21) is critical: regulatory auditors will reject ANDA submissions that employ structurally mismatched reference standards for 2-debenzoyl pathway impurities .

Docetaxel Prodrug and Bioconjugate Development via C-11/C-12 Hydroxyl Derivatization

The presence of two free hydroxyl groups at positions C-11 and C-12 in this intermediate — combined with 2-debenzoyl status and orthogonal 2′-TBDMS/7,10-TES protection — creates a unique opportunity for developing docetaxel prodrugs or bioconjugates with simultaneous modifications at up to three positions . Researchers can independently derivatize: (1) C-2 via re-acylation (after TBDMS removal), (2) C-11 and C-12 via esterification, carbamate formation, or PEGylation, and (3) C-7 and C-10 after selective TES deprotection [2]. No other commercially available docetaxel silyl intermediate simultaneously offers 2-debenzoyl status, orthogonal protection, and two free hydroxyls . This versatility is particularly valuable for developing tumor-targeted docetaxel conjugates where spatial control over linker attachment sites is essential for maintaining tubulin-binding activity.

Process Chemistry Scale-up for 2-Debenzoyl-2-pentenoyldocetaxel Production

This compound is the direct penultimate intermediate in the synthesis of 2-Debenzoyl-2-pentenoyldocetaxel (CAS 1412898-66-8, Docetaxel 2-Pentenoyl Analog), a key docetaxel-related impurity standard . For CRO/CDMO organizations scaling up this synthetic route, procuring the 2-debenzoyl intermediate at ~¥720/mg (95%+ purity) provides a 40% cost advantage over the downstream 2-pentenoyl intermediate (~¥1,200/mg), while offering greater synthetic flexibility [6]. The compound is stocked by multiple global suppliers (SynZeal, Axios Research, Pharmaffiliates, BOC Sciences, Delta-Bio) with documented storage conditions (2–8°C refrigerator or ambient, protect from light) and shipping under ambient conditions, supporting reliable supply chain management for multi-batch production campaigns [6][7].

Quote Request

Request a Quote for 2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.